molecular formula C34H48N10O9S2 B144669 Fqvvcg-NH2 CAS No. 128102-74-9

Fqvvcg-NH2

Cat. No. B144669
M. Wt: 804.9 g/mol
InChI Key: HYMUACWIBKMEBD-ZCBIBPQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fqvvcg-NH2, also known as FK108652 or H-Phe-Gln-Val-Val-Cys-Gly-NH2, is a kininogen-based thrombin inhibitor . It has a chemical formula of C29H46N8O7S and a molecular weight of 650.79 g/mol . It is primarily used for research purposes .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N10O9S2/c1-18(2)27(32(50)41-26(46)16-39-29(47)22(36)17-54-55-34-24(44(52)53)11-8-14-38-34)43-33(51)28(19(3)4)42-31(49)23(12-13-25(37)45)40-30(48)21(35)15-20-9-6-5-7-10-20/h5-11,14,18-19,21-23,27-28H,12-13,15-17,35-36H2,1-4H3,(H2,37,45)(H,39,47)(H,40,48)(H,42,49)(H,43,51)(H,41,46,50)/t21-,22-,23-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMUACWIBKMEBD-ZCBIBPQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N10O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926071
Record name N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fqvvcg-NH2

CAS RN

128102-74-9
Record name Phenylalanyl-glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128102749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-{1-[(1-{[2-({2-Amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}-2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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